Cas no 35982-21-9 (6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one)
6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one
- 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one
- 6-Amino-2-(trifluoromethyl)quinazolin-4-ol
- 6-AMINO-2-(TRIFLUOROMETHYL)-3H-QUINAZOLIN-4-ONE
- 6-amino-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
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- Inchi: 1S/C9H6F3N3O/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8/h1-3H,13H2,(H,14,15,16)
- InChI Key: XWMFTROGIQNEDD-UHFFFAOYSA-N
- SMILES: FC(C1=NC2C=CC(=CC=2C(N1)=O)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 339
- XLogP3: 1.1
- Topological Polar Surface Area: 67.5
6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM449731-250mg |
6-AMINO-2-TRIFLUOROMETHYL-QUINAZOLIN-4-OL |
35982-21-9 | 95%+ | 250mg |
$423 | 2022-09-01 | |
| Chemenu | CM449731-500mg |
6-AMINO-2-TRIFLUOROMETHYL-QUINAZOLIN-4-OL |
35982-21-9 | 95%+ | 500mg |
$714 | 2022-09-01 | |
| Chemenu | CM449731-1g |
6-AMINO-2-TRIFLUOROMETHYL-QUINAZOLIN-4-OL |
35982-21-9 | 95%+ | 1g |
$906 | 2022-09-01 | |
| Enamine | EN300-6472528-0.05g |
6-amino-2-(trifluoromethyl)-1,4-dihydroquinazolin-4-one |
35982-21-9 | 95% | 0.05g |
$197.0 | 2023-05-31 | |
| Enamine | EN300-6472528-0.1g |
6-amino-2-(trifluoromethyl)-1,4-dihydroquinazolin-4-one |
35982-21-9 | 95% | 0.1g |
$293.0 | 2023-05-31 | |
| Enamine | EN300-6472528-0.25g |
6-amino-2-(trifluoromethyl)-1,4-dihydroquinazolin-4-one |
35982-21-9 | 95% | 0.25g |
$418.0 | 2023-05-31 | |
| Enamine | EN300-6472528-0.5g |
6-amino-2-(trifluoromethyl)-1,4-dihydroquinazolin-4-one |
35982-21-9 | 95% | 0.5g |
$656.0 | 2023-05-31 | |
| Enamine | EN300-6472528-1.0g |
6-amino-2-(trifluoromethyl)-1,4-dihydroquinazolin-4-one |
35982-21-9 | 95% | 1g |
$842.0 | 2023-05-31 | |
| Enamine | EN300-6472528-2.5g |
6-amino-2-(trifluoromethyl)-1,4-dihydroquinazolin-4-one |
35982-21-9 | 95% | 2.5g |
$1650.0 | 2023-05-31 | |
| Enamine | EN300-6472528-5.0g |
6-amino-2-(trifluoromethyl)-1,4-dihydroquinazolin-4-one |
35982-21-9 | 95% | 5g |
$2443.0 | 2023-05-31 |
6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one
6-Amino-2-(Trifluoromethyl)Quinazolin-4(1H)-One: A Comprehensive Overview
The compound 6-Amino-2-(Trifluoromethyl)Quinazolin-4(1H)-One, identified by the CAS number 35982-21-9, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of quinazolinones, which are known for their versatile structures and unique chemical properties. The presence of the trifluoromethyl group at position 2 and the amino group at position 6 imparts distinct electronic and steric characteristics, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of quinazolinones in drug discovery, particularly in the development of anticancer agents. The 6-Amino-2-(Trifluoromethyl)Quinazolin-4(1H)-One structure has shown promising results in inhibiting specific kinase enzymes, which are crucial targets in cancer therapy. Researchers have reported that this compound exhibits selective cytotoxicity against various cancer cell lines, making it a potential candidate for further preclinical studies. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the molecule's ability to interact with biological targets, thereby improving its pharmacological profile.
In addition to its therapeutic applications, this compound has also been explored in the field of materials science. The quinazolinone core is known to form stable coordination complexes with metal ions, which can be utilized in the development of new materials for electronic applications. Recent advancements in green chemistry have led to the discovery of novel synthetic routes for 6-Amino-2-(Trifluoromethyl)Quinazolin-4(1H)-One, reducing the environmental impact of its production process. These methods often involve catalytic systems or microwave-assisted synthesis, which not only improve yield but also minimize waste generation.
The pharmacokinetic properties of 6-Amino-2-(Trifluoromethyl)Quinazolin-4(1H)-One have been extensively studied, revealing favorable absorption and distribution characteristics. However, challenges remain in optimizing its bioavailability for clinical use. Ongoing research is focused on modifying the molecule's structure to enhance its solubility and stability while maintaining its therapeutic efficacy. Such modifications could potentially lead to the development of more effective drug delivery systems.
From a structural perspective, the compound's quinazolinone framework provides a platform for further functionalization. The amino group at position 6 can serve as a site for attaching various substituents, enabling researchers to explore a wide range of chemical modifications. This flexibility has opened up new avenues for studying the relationship between molecular structure and biological activity, contributing to the broader field of medicinal chemistry.
In conclusion, 6-Amino-2-(Trifluoromethyl)Quinazolin-4(1H)-One (CAS No. 35982-21-9) stands as a prime example of how structural diversity can lead to multifaceted applications in science and technology. Its unique chemical properties and promising biological activities continue to drive innovative research across disciplines, underscoring its significance as a valuable compound in contemporary scientific exploration.
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